[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid
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Overview
Description
[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluoro and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, where a halogenated pyridine derivative reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluoro and methoxycarbonyl groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature (80-100°C)
Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), temperature (room temperature to 50°C)
Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethylformamide), temperature (50-100°C)
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Pyridines: Formed via nucleophilic substitution reactions
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Serves as a building block in the development of new catalytic systems for organic transformations.
Biology:
Molecular Probes: Used in the design of molecular probes for biological imaging and diagnostics.
Drug Discovery: Acts as a precursor in the synthesis of bioactive molecules for drug discovery and development.
Medicine:
Pharmaceutical Intermediates: Used in the synthesis of intermediates for various pharmaceutical compounds.
Therapeutic Agents:
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic and optical properties.
Agrochemicals: Employed in the development of new agrochemical products for crop protection.
Mechanism of Action
The mechanism of action of [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.
Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- [2-Fluoro-3-methylpyridin-5-yl]boronic acid
- [2-Fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
- [2-Fluoro-5-(hydroxymethyl)pyridin-3-yl]boronic acid
Uniqueness:
- Functional Groups: The presence of both fluoro and methoxycarbonyl groups on the pyridine ring provides unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions.
- Reactivity: The combination of these functional groups can influence the reactivity and selectivity of the compound in various chemical transformations.
Biological Activity
[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a fluoro and a methoxycarbonyl group. The combination of these functional groups provides distinct electronic and steric characteristics, making it particularly useful in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions.
- IUPAC Name : (2-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
- Molecular Formula : C7H8BFNO4
- Molecular Weight : 180.96 g/mol
- CAS Number : 871329-53-2
The biological activity of this compound can be attributed to its role in facilitating chemical reactions that are crucial in drug development. Its mechanism of action primarily involves:
- Oxidative Addition : The palladium catalyst engages with the aryl halide, forming a palladium-aryl complex.
- Transmetalation : The boronic acid transfers its aryl group to the palladium center, resulting in a palladium-biaryl complex.
- Reductive Elimination : The biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Table 1: Biological Activities of Related Boronic Acids
Case Studies
- Antitumor Activity : A study highlighted the anti-proliferative effects of related boronic acids on various cancer cell lines, with some exhibiting GI50 values below 0.01 µM, indicating potent efficacy against tumor growth.
- Enzyme Inhibition : Boronic acids have been studied for their ability to inhibit enzymes such as GABA aminotransferase, which plays a role in neurotransmitter regulation. This mechanism suggests potential applications in treating neurological disorders.
Properties
IUPAC Name |
(2-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)4-2-5(8(12)13)6(9)10-3-4/h2-3,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWSQQKZUYSTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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